N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea
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Overview
Description
N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound characterized by the presence of bromophenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea typically involves a multi-step process. One common method includes the reaction of 3-bromobenzylamine with 4-(4-bromophenyl)-1,3-thiazol-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Investigated for its anti-neurotoxic potential.
Uniqueness
N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea is unique due to its dual bromophenyl and thiazolyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
656256-48-3 |
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Molecular Formula |
C17H13Br2N3OS |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C17H13Br2N3OS/c18-13-6-4-12(5-7-13)15-10-24-17(21-15)22-16(23)20-9-11-2-1-3-14(19)8-11/h1-8,10H,9H2,(H2,20,21,22,23) |
InChI Key |
JHPPSNJIBUYXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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